![molecular formula C11H10Cl2O B1603947 Cyclobutyl 2,5-dichlorophenyl ketone CAS No. 898791-18-9](/img/structure/B1603947.png)
Cyclobutyl 2,5-dichlorophenyl ketone
Overview
Description
“Cyclobutyl 2,5-dichlorophenyl ketone” is a chemical compound with the molecular formula C11H10Cl2O . It has a molecular weight of 229.1 g/mol.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclobutyl group attached to a 2,5-dichlorophenyl group via a ketone functional group . The InChI code for this compound is 1S/C11H10Cl2O/c12-8-4-5-10 (13)9 (6-8)11 (14)7-2-1-3-7/h4-7H,1-3H2 .
Scientific Research Applications
Synthesis and Chemical Reactions
Cyclobutyl 2,5-dichlorophenyl ketone and related compounds are often synthesized through complex chemical reactions that involve acylation, cyclization, and coupling processes. For example, the Suzuki-Miyaura coupling reaction has been utilized to efficiently couple ketones with arylboronates, indicating a method that could potentially apply to this compound for synthesizing more functionalized aromatic ketones (Ying Xia, Jianchun Wang, Guangbin Dong, 2018). Additionally, novel methods like the direct deoxygenative ketone synthesis from aromatic carboxylic acids and alkenes underpin the versatility of ketones in organic synthesis (Muliang Zhang, J. Xie, Chengjian Zhu, 2018).
Catalysis and Material Science
In the realm of catalysis, certain complexes have been developed to catalyze the hydrogen transfer process of ketones, suggesting potential applications in transforming this compound into other valuable chemical products with high selectivity and efficiency (Claire Thoumazet, M. Melaimi, L. Ricard, F. Mathey, P. Floch, 2003).
Pharmaceutical and Biological Research
While the direct mention of this compound in pharmaceutical and biological research is scarce, the methodologies used in synthesizing and manipulating similar ketone compounds hint at the possibility of drug synthesis and development. For instance, ketone compounds have been synthesized through various innovative methods, offering potential pathways for creating novel therapeutic agents (N. Zekri, R. Fareghi‐Alamdari, B. Momeni-Fard, 2020).
properties
IUPAC Name |
cyclobutyl-(2,5-dichlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O/c12-8-4-5-10(13)9(6-8)11(14)7-2-1-3-7/h4-7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVVXADOVGGKOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642548 | |
Record name | Cyclobutyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-18-9 | |
Record name | Cyclobutyl(2,5-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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